Magnesium;ethyne;chloride, also known as ethynylmagnesium chloride, is an organometallic compound with the chemical formula C₂H₃ClMg. This compound features an ethynyl group (C≡C-H) attached to a magnesium atom, which is also bonded to a chloride ion. Ethynylmagnesium chloride is typically a colorless liquid and is recognized for its significant reactivity and versatility in organic synthesis, making it a valuable reagent in various
Organometallic reagents like Grignard reagents, which are typically magnesium halides containing alkyl or aryl groups, are widely used in organic chemistry for carbon-carbon bond formation. Ethynylmagnesium chloride, with its ethynyl group, could potentially act as a nucleophile in similar reactions, although specific examples for this compound are scarce in literature. Research on related alkynylmagnesium halides suggests their role in the synthesis of complex organic molecules ().
There's ongoing exploration into the use of organometallic complexes as catalysts in various chemical reactions. The unique reactivity of magnesium-acetylide complexes makes them attractive candidates for catalyst development. Studies have shown their potential for promoting cycloaddition reactions, which are useful for creating new cyclic structures in organic molecules (). Further research is needed to determine the specific catalytic properties of ethynylmagnesium chloride.
Organometallic compounds are being investigated for their potential applications in material science. The specific properties of ethynylmagnesium chloride are not well documented, but research into related magnesium-acetylide complexes suggests their role in the formation of novel materials. For instance, studies have explored their use as precursors for the synthesis of metal acetylide frameworks (MAFs), which are porous materials with potential applications in gas storage and separation ().
The general reaction for its synthesis involves the interaction of magnesium with ethyne (acetylene) in a suitable solvent like tetrahydrofuran:
This reaction typically occurs under an inert atmosphere to prevent oxidation of magnesium.
Ethynylmagnesium chloride is primarily synthesized through the reaction of magnesium metal with acetylene gas in an ether solvent, such as tetrahydrofuran or diethyl ether. The procedure typically requires the following steps:
Ethynylmagnesium chloride has diverse applications across various fields:
Research into the interactions of ethynylmagnesium chloride with other compounds primarily focuses on its reactivity patterns. For instance, studies have shown that it effectively reacts with carbonyl compounds to form alcohols and can engage in substitution reactions with alkyl halides. These interactions are vital for understanding its utility as a reagent in organic synthesis .
Ethynylmagnesium chloride shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Characteristics | Unique Features |
---|---|---|---|
Magnesium Chloride | MgCl₂ | Inorganic compound used widely in industrial applications | Lacks organic reactivity compared to organometallics |
Ethylmagnesium Chloride | C₂H₅MgCl | Contains an ethyl group; used similarly in organic synthesis | Ethyl group offers different reactivity profile |
Phenylmagnesium Chloride | C₆H₅MgCl | Contains a phenyl group; useful for aromatic chemistry | Reactivity towards electrophiles differs |
Ethynylmagnesium chloride's distinctive feature lies in its ethynyl group, which enhances its ability to form carbon-carbon bonds, making it particularly valuable in synthetic organic chemistry
The foundation of acetylide chemistry emerged with alkali metal derivatives. In 1901, François Auguste Victor Grignard’s seminal work on organomagnesium halides (RMgX) revolutionized carbon-carbon bond formation, though initial acetylide research focused on sodium and potassium. Monosodium acetylide (NaC≡CH), first synthesized via deprotonation of acetylene using sodium amide (NaNH₂) in liquid ammonia, demonstrated the feasibility of stable acetylide anions. This discovery, paralleling Grignard’s RMgX reagents, revealed alkali metals’ capacity to stabilize reactive carbanionic species. By the 1920s, sodium and potassium acetylides were established as nucleophilic agents, though their pyrophoric nature and limited solubility in nonpolar media necessitated alternative metal frameworks. The shift toward magnesium acetylides began with Grignard’s observation that ether solvents stabilized organomagnesium intermediates. While classical Grignard reagents (RMgX) primarily involved alkyl/aryl groups, researchers in the 1930s explored acetylide analogues. Magnesium’s intermediate electronegativity (χ = 1.31) between alkali metals (e.g., Na: χ = 0.93) and transition metals allowed partial covalent character in Mg–C bonds, mitigating the extreme reactivity of alkali acetylides. Early syntheses of ClMgC≡CH involved reacting acetylene with magnesium chloride (MgCl₂) in anhydrous diethyl ether, though yields were inconsistent due to competing Schlenk equilibria (2 RMgX ⇌ R₂Mg + MgX₂). Liquid ammonia emerged as a pivotal solvent for acetylide formation in the 1940s. Its low dielectric constant (ε = 22 at −33°C) and strong solvation of alkali cations facilitated deprotonation of terminal alkynes. For magnesium systems, however, ammonia’s coordination to Mg²⁺ posed challenges. Innovations such as the use of pre-formed sodium acetylides (NaC≡CR) with MgCl₂ in ammonia enabled transmetalation, yielding ClMgC≡CR with improved purity. This approach circumvented direct Mg/HC≡CH reactions, which often produced heterogeneous mixtures due to Mg’s passivation layer. The 1950s–1970s saw systematic comparisons of solvent effects on acetylide stability. Diethyl ether, while ideal for Grignard reagents, limited ClMgC≡CH solubility due to its moderate donicity (DN = 19.2 kcal/mol). Tetrahydrofuran (THF; DN = 20.0 kcal/mol) offered superior Mg²⁺ solvation, shifting Schlenk equilibria toward MgCl₂ and R₂Mg, thereby complicating acetylide isolation. Hydrocarbon solvents like toluene (DN = 0.1 kcal/mol) minimized Mg²⁺ solvation but required activating agents (e.g., triethylaluminum) to initiate acetylene deprotonation. Table 1 summarizes solvent impacts on reaction outcomes. Table 1: Solvent Effects on Magnesium Ethynyl Chloride Synthesis 21st-century studies employing stoichiometric Mg:acetylene ratios revealed nuanced reactivity. For instance, a 1:1 MgCl₂:HC≡CH ratio in THF produces ClMgC≡CH, whereas a 1:2 ratio favors Mg(C≡CH)₂ alongside MgCl₂. Kinetic isotope effect (KIE) analyses demonstrated that C–H bond cleavage in acetylene (kH/kD ≈ 3.2) is rate-limiting, underscoring the importance of base strength in deprotonation. Furthermore, in situ NMR spectroscopy identified contact ion pairs (CIPs) between Mg²⁺ and acetylide anions in ethers, while solvent-separated ion pairs (SSIPs) dominate in THF. Collaborations between organometallic and coordination chemists have yielded innovative magnesium acetylide precursors. For example, turbo-Grignard reagents (RMgX·LiX) leverage alkali metal halides to enhance Mg center electrophilicity, enabling efficient acetylide formation at lower temperatures. Additionally, computational studies using density functional theory (DFT) have modeled Mg–acetylide bonding, predicting a bond dissociation energy (BDE) of 68 kcal/mol for ClMgC≡CH, consistent with experimental thermolysis data. Pioneering Work in Magnesium-Acetylene Complex Formation
Early 20th-Century Discoveries in Alkali Metal Acetylides
Transition to Magnesium-Based Systems in Anhydrous Media
Evolution of Synthetic Protocols (1930s–1970s)
Breakthroughs in Ammonia-Mediated Synthesis Routes
Solvent System Advancements: Ether vs. Hydrocarbon Media
Solvent Dielectric Constant (ε) Donor Number (DN) Dominant Mg Species Acetylide Yield (%) Diethyl ether 4.3 19.2 RMgX 45–60 THF 7.6 20.0 R₂Mg + MgX₂ <20 Toluene 2.4 0.1 RMgX (with AlEt₃) 70–85 Modern Paradigm Shifts in Acetylide Reactivity Studies
Mechanistic Insights from Stoichiometric Control Experiments
Cross-Disciplinary Influences on Methodology Development
Modern syntheses emphasize precision in molar ratios to maximize yield and minimize byproducts. A benchmark protocol involves reacting magnesium turnings with acetylene gas in tetrahydrofuran (THF) under inert conditions, where the optimal Mg:acetylene:THF molar ratio is 1:1.1:8.5 [6]. Deviations beyond ±5% from this ratio reduce yields by 15–20% due to incomplete metal activation or solvent-mediated side reactions [1]. Comparative studies with alternative solvents (e.g., diethyl ether) demonstrate THF’s superiority in stabilizing the reactive intermediate, achieving 92% yield versus 78% in ether [6].
Table 1: Stoichiometric Optimization in Solvent Systems
Solvent | Mg:Acetylene Ratio | Yield (%) | Byproduct Formation (%) |
---|---|---|---|
THF | 1:1.1 | 92 | 3.2 |
Diethyl Ether | 1:1.1 | 78 | 12.7 |
Dioxane | 1:1.2 | 65 | 18.9 |
Recent work integrates computational fluid dynamics (CFD) to model gas-liquid interfacial reactions, enabling real-time adjustments to acetylene flow rates based on magnesium surface area [3].
Controlled thermal regimes (-10°C to 25°C) govern the crystallization kinetics of magnesium ethynyl chloride. Subzero temperatures (-5°C) during acetylene introduction suppress oligomerization, yielding 98% pure product [1]. Conversely, gradual warming to 20°C post-reaction initiates controlled precipitation, reducing occluded solvent content by 40% compared to rapid quenching [6]. Advanced cryogenic reactors equipped with Peltier cooling modules achieve ±0.5°C stability, critical for industrial-scale batches .
Traditional batch reactors face limitations in heat dissipation and mixing efficiency. Continuous flow systems utilizing segmented gas-liquid microchannels (500 µm diameter) enhance mass transfer coefficients by 3–5 orders of magnitude . A representative setup combines:
This configuration achieves 89% conversion in 12 minutes residence time, outperforming batch systems requiring 2–4 hours [6].
Lab-on-chip devices with integrated piezoelectric actuators enable precise manipulation of reaction parameters:
Table 2: Performance Metrics of Microreactor Designs
Reactor Type | Surface Area (m²/g) | Yield (%) | Throughput (kg/h) |
---|---|---|---|
Packed-Bed Continuous | 15.2 | 89 | 4.7 |
Droplet Microfluidic | 210.5 | 95 | 0.8 |
Electrokinetic Chip | 184.7 | 97 | 0.5 |
Fourier-transform infrared (FTIR) probes with attenuated total reflectance (ATR) sensors track key intermediates:
Multivariate analysis of spectral data enables closed-loop control, reducing off-spec product by 22% .
Neural networks trained on 15,000 historical reaction records predict optimal conditions with 94% accuracy:
Table 3: Machine Learning Model Performance
Algorithm | MAE (Yield) | R² (Purity) | Inference Time (ms) |
---|---|---|---|
Random Forest | 2.1% | 0.91 | 45 |
Gradient Boosting | 1.8% | 0.93 | 62 |
Neural Network | 1.5% | 0.96 | 28 |
Hybrid models combining mechanistic equations with deep learning reduce experimental optimization cycles from 30 to 5 iterations [3].
The electron density distribution in magnesium ethyne chloride reveals distinctive bonding characteristics that differentiate this organometallic compound from conventional ionic or covalent systems [1] [2]. Density functional theory calculations employing the B3LYP functional have demonstrated that the magnesium-carbon triple carbon interaction exhibits significant charge transfer from the metal center to the alkyne π-system [3]. The electron density analysis indicates that the magnesium atom adopts a partially ionic character with an effective charge of approximately +1.7, while the ethyne moiety carries a corresponding negative charge distribution [4].
Computational studies using high-level quantum chemical methods have revealed that the bonding environment around magnesium in ethynylmagnesium chloride involves hybridization between magnesium 3s and 3p orbitals with the π-orbitals of the ethyne ligand [5]. The electron density maps generated through crystal orbital overlap population analysis show substantial orbital mixing between the magnesium d-orbitals and the carbon 2p orbitals of the acetylide unit [6]. These interactions result in a bond length of approximately 2.02 Angstroms for the magnesium-carbon bond, which is consistent with partially ionic organometallic bonding [7].
The polarization effects within the magnesium-ethyne system have been quantified through natural bond orbital analysis, revealing significant electron donation from the acetylide π-system to vacant magnesium orbitals [8]. Mulliken population analysis demonstrates that approximately 0.8 electrons are transferred from the ethyne unit to the magnesium center, creating a dipolar bonding situation [9]. The resulting electron density distribution exhibits asymmetric characteristics, with higher electron density concentrated around the carbon atoms of the ethyne group compared to the magnesium center [10].
Quantum Chemical Parameter | Calculated Value | Computational Method |
---|---|---|
Magnesium-Carbon Bond Length | 2.02 Å | B3LYP/6-31G* |
Electron Transfer | 0.8 electrons | Natural Bond Orbital Analysis |
Magnesium Partial Charge | +1.7 | Hirshfeld Analysis |
Bond Dissociation Energy | 47.3 kcal/mol | MP2/6-311++G** |
Comparative quantum chemical investigations of magnesium ethyne chloride with analogous alkali metal acetylides reveal fundamental differences in bonding characteristics and electronic structure [11] [12]. Lithium acetylide exhibits significantly more covalent character compared to magnesium ethyne chloride, with calculated overlap populations indicating stronger orbital mixing between metal and carbon centers [3]. The lithium-carbon bond length of 1.98 Angstroms is notably shorter than the corresponding magnesium-carbon distance, reflecting the smaller ionic radius of lithium and enhanced covalent interactions [13].
Sodium and potassium acetylides demonstrate increasingly ionic bonding patterns when compared to the magnesium system [14]. Electron density analysis reveals that sodium acetylide exhibits minimal orbital overlap between metal d-orbitals and carbon π-systems, with electron transfer occurring primarily through electrostatic interactions [15]. The calculated binding energies for alkali metal acetylides follow the trend: lithium acetylide (52.1 kcal/mol) > magnesium ethyne chloride (47.3 kcal/mol) > sodium acetylide (41.7 kcal/mol) > potassium acetylide (36.2 kcal/mol) [16].
Molecular orbital energy level diagrams demonstrate that magnesium ethyne chloride occupies an intermediate position between the highly covalent lithium system and the predominantly ionic heavier alkali metal compounds [17]. The highest occupied molecular orbital in magnesium ethyne chloride exhibits significant mixing between magnesium 3s orbitals and ethyne π-orbitals, whereas alkali metal analogues show distinct separation between metal and ligand orbital contributions [18]. Natural population analysis indicates that magnesium ethyne chloride possesses greater charge delocalization compared to sodium and potassium acetylides, but less orbital mixing than the lithium analogue [5].
Computational investigation of transmetalation reactions involving magnesium ethyne chloride has revealed activation energy barriers ranging from 21.3 to 28.7 kcal/mol, depending on the incoming metal center and reaction conditions [19]. Density functional theory calculations employing the M06-2X functional demonstrate that copper-mediated transmetalation exhibits the lowest activation barrier at 21.3 kcal/mol, followed by zinc transmetalation at 24.1 kcal/mol [16]. The transition state geometries for these processes involve four-centered intermediates where the ethyne ligand bridges between the outgoing magnesium center and the incoming metal atom [20].
The activation energy profile for palladium-catalyzed transmetalation shows a higher barrier of 26.8 kcal/mol, attributed to the necessity of coordination sphere rearrangement around the transition metal center [19]. Intrinsic reaction coordinate calculations reveal that the rate-determining step involves simultaneous magnesium-carbon bond breaking and new metal-carbon bond formation, with the transition state occurring at approximately 60% completion of the bond transfer process [20]. The calculated reaction enthalpies indicate that transmetalation with copper and zinc are thermodynamically favorable by 8.3 and 5.7 kcal/mol, respectively [21].
Temperature-dependent kinetic analysis demonstrates that transmetalation reactions follow Arrhenius behavior with pre-exponential factors ranging from 10^11 to 10^13 per second [22]. The entropy of activation values calculated for copper transmetalation (-12.4 cal/mol·K) suggest a highly ordered transition state structure, consistent with the four-centered mechanism [23]. Pressure dependence studies indicate negative activation volumes of approximately -15 cubic centimeters per mole, supporting the associative nature of the transmetalation process [24].
Metal Center | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Entropy of Activation (cal/mol·K) |
---|---|---|---|
Copper | 21.3 | -8.3 | -12.4 |
Zinc | 24.1 | -5.7 | -10.8 |
Palladium | 26.8 | -3.2 | -15.6 |
Nickel | 28.7 | -1.9 | -18.2 |
Solvation effects significantly influence the transition state geometries and activation barriers in reactions involving magnesium ethyne chloride [24]. Implicit solvation models using the polarizable continuum method demonstrate that polar aprotic solvents such as tetrahydrofuran stabilize transition states by 3.2 to 4.8 kcal/mol compared to gas-phase calculations [4]. The stabilization arises from enhanced solvation of the polarized transition state structure, where partial charges develop on the metal centers during bond reorganization [8].
Explicit solvation studies incorporating tetrahydrofuran molecules reveal direct coordination to the magnesium center, with calculated magnesium-oxygen distances of 2.12 Angstroms in the transition state [9]. The presence of coordinating solvent molecules increases the coordination number of magnesium from three to four, resulting in tetrahedral geometry around the metal center [25]. This geometric reorganization leads to a reduction in activation energy of approximately 2.7 kcal/mol for copper transmetalation reactions [19].
Comparative analysis of different solvent systems shows that dielectric constant correlates strongly with transition state stabilization [24]. High dielectric solvents such as dimethylformamide provide greater stabilization (5.1 kcal/mol) compared to lower dielectric media like toluene (1.3 kcal/mol) [21]. The calculated solvation free energies indicate that polar solvents preferentially stabilize the ionic character that develops in transition states, thereby facilitating bond reorganization processes [8].
Ab initio molecular dynamics simulations of magnesium ethyne chloride systems provide insights into dynamic behavior and reaction mechanisms at finite temperatures [26] [27]. Simulations conducted at 298 Kelvin using the Car-Parrinello method demonstrate that the magnesium-carbon bond exhibits significant thermal fluctuations with root-mean-square deviations of 0.08 Angstroms [28]. The ethyne ligand shows restricted rotational motion around the magnesium-carbon bond axis, with calculated rotational barriers of 4.2 kcal/mol [29].
Temperature-dependent molecular dynamics studies reveal that dissociation pathways become accessible at temperatures above 400 Kelvin [26]. The primary dissociation mechanism involves initial weakening of the magnesium-carbon bond followed by rotation of the ethyne ligand away from the metal center [27]. Trajectory analysis indicates that approximately 85% of dissociation events occur through this pathway, while alternative mechanisms involving chloride migration account for the remaining 15% [28].
Reaction pathway sampling using metadynamics techniques has identified multiple conformational states accessible to magnesium ethyne chloride [29]. The calculated free energy surface reveals three distinct minima corresponding to different orientations of the ethyne ligand relative to the magnesium-chloride axis [26]. Transition barriers between these conformational states range from 2.1 to 3.7 kcal/mol, indicating rapid interconversion at ambient temperatures [27].
Computational prediction models for byproduct formation in magnesium ethyne chloride reactions have been developed using machine learning approaches trained on quantum chemical data [30] [17]. These models successfully predict the formation of magnesium chloride and acetylene as primary decomposition products with 94% accuracy when compared to experimental observations [31]. The predictive framework incorporates molecular descriptors derived from electronic structure calculations, including bond orders, atomic charges, and orbital energies [6].
Statistical analysis of reaction pathways reveals that byproduct formation probabilities depend strongly on reaction temperature and the presence of coordinating solvents [30]. At temperatures below 350 Kelvin, the primary decomposition pathway produces magnesium chloride and free acetylene with a calculated branching ratio of 87% [29]. Alternative pathways leading to oligomeric products become significant only at elevated temperatures above 450 Kelvin [26].
The developed predictive models incorporate transition state theory to estimate rate constants for competing reaction channels [31]. Calculated rate ratios indicate that the primary decomposition pathway is favored by a factor of 15:1 compared to oligomerization processes under standard conditions [27]. These computational predictions provide valuable guidance for optimizing reaction conditions to minimize unwanted byproduct formation in synthetic applications [30].
Temperature (K) | Primary Decomposition (%) | Oligomerization (%) | Other Pathways (%) |
---|---|---|---|
298 | 92.3 | 4.1 | 3.6 |
350 | 87.4 | 8.7 | 3.9 |
400 | 78.2 | 16.3 | 5.5 |
450 | 65.9 | 27.4 | 6.7 |